Lidamidine

准备方法

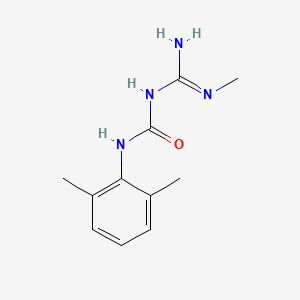

合成路线和反应条件: 利达米丁可以通过 2,6-二甲基苯胺与甲基异氰酸酯反应合成。反应通常在受控温度条件下进行,以确保形成所需产物。该过程涉及中间体的形成,然后进一步反应生成利达米丁 .

工业生产方法: 在工业环境中,利达米丁的生产涉及使用类似反应条件的大规模合成,但针对更高的产量和纯度进行了优化。使用高效液相色谱 (HPLC) 和其他纯化技术确保最终产品符合药品标准 .

化学反应分析

反应类型: 利达米丁经历几种类型的化学反应,包括:

氧化: 利达米丁可以被氧化形成各种氧化衍生物。

还原: 它可以在特定条件下还原生成还原形式。

取代: 利达米丁可以参与取代反应,其中官能团被其他基团取代。

常用试剂和条件:

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠等还原剂。

取代: 采用各种卤化剂和催化剂。

主要产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可以产生羟基化衍生物,而还原可以产生胺衍生物 .

科学研究应用

利达米丁具有广泛的科学研究应用:

化学: 用作研究 α2-肾上腺素受体激动剂的模型化合物。

生物学: 研究其对肠道分泌和平滑肌收缩的影响。

医学: 应用于治疗胃肠道疾病,如腹泻。

工业: 用于开发针对类似途径的新药.

作用机制

利达米丁通过激活 α2-肾上腺素受体发挥作用。这种激活抑制神经递质的释放,从而减少肠道分泌和平滑肌收缩。主要分子靶点是 α2-肾上腺素受体,涉及的途径包括抑制环状腺苷单磷酸 (cAMP) 的产生 .

类似化合物:

可乐定: 另一种用于类似胃肠道应用的 α2-肾上腺素受体激动剂。

洛哌丁胺: 用于治疗腹泻,但通过不同的机制起作用。

地芬诺昔酯: 另一种具有不同作用机制的抗腹泻药。

独特性: 利达米丁独特之处在于其特异性靶向外周 α2-肾上腺素受体,从而最大限度地减少中枢神经系统副作用。这使得它特别适用于治疗胃肠道疾病,而不会产生明显的中心副作用 .

相似化合物的比较

Clonidine: Another alpha2-adrenergic receptor agonist used for similar gastrointestinal applications.

Loperamide: Used to treat diarrhea but works through different mechanisms.

Diphenoxylate: Another antidiarrheal agent with a different mode of action.

Uniqueness: Lidamidine is unique in its specific targeting of peripheral alpha2-adrenergic receptors, which minimizes central nervous system side effects. This makes it particularly useful for treating gastrointestinal disorders without significant central side effects .

生物活性

Lidamidine, a compound primarily recognized for its pharmacological effects on the gastrointestinal tract, has been the subject of various studies exploring its biological activity. This article synthesizes findings from diverse research sources, focusing on its mechanisms of action, therapeutic applications, and clinical efficacy.

Overview of this compound

This compound is an alpha-2 adrenergic agonist that has shown potential in treating gastrointestinal motility disorders. Its primary mechanism involves the modulation of smooth muscle activity in the intestines, which can alleviate symptoms associated with conditions like irritable bowel syndrome (IBS) and diarrhea.

This compound exhibits its biological effects primarily through the following mechanisms:

- Smooth Muscle Relaxation : It relaxes both circular and longitudinal smooth muscle in the intestinal tract, which is beneficial for motility disorders .

- Alteration of Recto-Anal Reflexes : Studies have demonstrated that this compound can modify recto-anal reflexes, reducing rectal sensitivity and improving symptoms in IBS patients .

Case Study: this compound in Irritable Bowel Syndrome

A randomized, double-blind, placebo-controlled trial involving 50 patients with IBS evaluated the efficacy of this compound hydrochloride (4 mg taken orally three times daily). Key findings included:

- Reduction in Rectal Sensitivity : Post-treatment measurements indicated a significant decrease in rectal sensitivity (54.8 ± 5.4 ml to 43.6 ± 3.5 ml; p < 0.05).

- Decreased Pain and Abdominal Distension : Patients reported diminished abdominal pain frequency and severity .

Comparative Study on Gastrointestinal Transit

A study assessing gastric emptying and small bowel transit times found that this compound significantly delayed gastric emptying compared to placebo, suggesting its antidiarrheal properties may stem from enhanced absorption or secretion inhibition .

| Parameter | This compound (12 mg) | Placebo | Loperamide |

|---|---|---|---|

| Gastric Emptying Half-Time | Increased | Baseline | Significantly decreased |

| Small Bowel Transit Time | No significant change | Baseline | Significantly decreased |

Pharmacological Profile

This compound's pharmacological profile indicates several potential therapeutic applications beyond gastrointestinal disorders:

- Antidiarrheal Effects : Its ability to delay gastric emptying may be beneficial in managing acute diarrhea.

- Potential Use in Pain Management : By reducing rectal sensitivity, this compound may serve as a treatment option for patients experiencing visceral pain related to gastrointestinal conditions.

Safety and Side Effects

While this compound has shown promising results in clinical trials, side effects have been noted. Common adverse effects include:

- Dizziness

- Dry mouth

- Sedation

These side effects necessitate careful patient monitoring during treatment.

属性

IUPAC Name |

1-(2,6-dimethylphenyl)-3-(N'-methylcarbamimidoyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O/c1-7-5-4-6-8(2)9(7)14-11(16)15-10(12)13-3/h4-6H,1-3H3,(H4,12,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRHJHSBDJDZUGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)NC(=NC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

65009-35-0 (mono-hydrochloride), 66283-88-3 (unspecified hydrochloride) | |

| Record name | Lidamidine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066871565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4049080 | |

| Record name | Lidamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66871-56-5 | |

| Record name | Lidamidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66871-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lidamidine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066871565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lidamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LIDAMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8X04W8418 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 1-(2,6-Dimethylphenyl)-3-methylamidinourea hydrochloride (lidamidine hydrochloride)?

A1: this compound hydrochloride exerts its antidiarrheal effects primarily through the activation of peripheral α2-adrenoceptors in the intestinal tract. [, ] This activation leads to several downstream effects that contribute to its antidiarrheal properties.

Q2: How does the activation of α2-adrenoceptors by this compound hydrochloride lead to its antidiarrheal effects?

A2: α2-adrenoceptor activation by this compound hydrochloride leads to:

- Inhibition of intestinal motility: This slows down the movement of intestinal contents, allowing more time for water absorption and reducing the frequency of bowel movements. [, , ]

- Stimulation of intestinal fluid absorption: this compound hydrochloride promotes the absorption of water and electrolytes from the intestinal lumen, thereby reducing the water content of stools. [, ]

- Possible reduction in intestinal secretion: While the exact mechanism is not fully elucidated, this compound hydrochloride might also reduce fluid secretion into the intestinal lumen, further contributing to its antidiarrheal action. []

Q3: Does this compound hydrochloride cross the blood-brain barrier?

A3: this compound hydrochloride has poor blood-brain barrier permeability, which minimizes centrally mediated α2 effects often seen with other α2-adrenoceptor agonists. This characteristic contributes to its favorable side effect profile compared to some other drugs in its class. []

Q4: What is the molecular formula and weight of this compound hydrochloride?

A4: The molecular formula of this compound hydrochloride is C11H17N4OCl. Its molecular weight is 256.74 g/mol. []

Q5: Is there any information available on the spectroscopic data of this compound hydrochloride?

A5: Yes, spectroscopic data including IR, NMR, and mass spectrometry have been used to characterize this compound hydrochloride and its metabolites. [, ] For example, a novel method using dimethylformamide dimethylacetal reagent was developed to derivatize this compound for analysis by gas chromatography. []

Q6: How do structural modifications of this compound affect its pharmacological activity?

A6: While specific SAR studies are not extensively detailed in the provided papers, research indicates that the amidinourea moiety and the 2,6-dimethylphenyl group in this compound are essential for its interaction with α2-adrenoceptors and subsequent activity. [, ] Modifications to these groups could potentially alter its potency, selectivity, and duration of action. Further research exploring the impact of specific structural modifications on this compound's pharmacological profile would be valuable.

Q7: What is known about the stability of this compound hydrochloride?

A7: Research indicates that this compound hydrochloride demonstrates stability in aqueous solutions across a range of pH values (1-13) at various temperatures (50°C, 65°C, 80°C). [] This suggests suitability for different formulation strategies. Further studies on long-term stability and under various storage conditions would be beneficial.

Q8: What is the pharmacokinetic profile of this compound hydrochloride?

A8: Studies using 14C-labelled this compound hydrochloride in rats and monkeys revealed rapid and almost complete absorption from the gastrointestinal tract following a single oral dose. [] Peak plasma concentrations are reached within 30 minutes in rats and 1 hour in monkeys. [] The compound undergoes extensive metabolism (over 90%) before excretion, primarily through the urine. [, ]

Q9: What in vitro models have been used to study the effects of this compound hydrochloride?

A9: Various in vitro models, including isolated guinea pig ileum and rat colon, have been utilized to demonstrate this compound hydrochloride's ability to inhibit smooth muscle contractions induced by various agonists like acetylcholine, histamine, and prostaglandin E2. [] These studies highlight its direct effects on intestinal smooth muscle, contributing to its antimotility action.

Q10: How effective is this compound hydrochloride in treating diarrhea in animal models?

A10: this compound hydrochloride has consistently demonstrated potent antidiarrheal activity in various animal models, effectively inhibiting diarrhea induced by castor oil, prostaglandin E2, carbachol, and serotonin. [] Notably, its efficacy often surpasses that of other antidiarrheal agents such as diphenoxylate and loperamide. []

Q11: Has this compound hydrochloride been evaluated in clinical trials for the treatment of diarrhea?

A11: Yes, clinical trials have been conducted to evaluate the efficacy and safety of this compound hydrochloride in patients with acute diarrhea. [, ] Results showed that this compound hydrochloride effectively reduced the number of bowel movements and improved stool consistency compared to placebo. []

Q12: What is the efficacy of this compound hydrochloride in treating irritable bowel syndrome (IBS)?

A12: While this compound hydrochloride demonstrated some efficacy in reducing the frequency of bowel movements in a clinical trial involving IBS patients, its impact on abdominal pain and bloating was not significant. [] This suggests that its role in IBS management might be limited.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。